1-Benzyl-3-ethylbenzene

Description

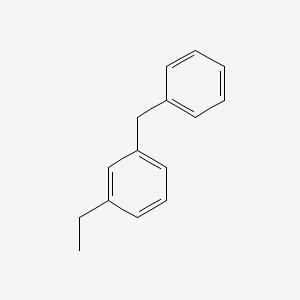

1-Benzyl-3-ethylbenzene (CAS: 28122-24-9) is a diarylmethane derivative with the molecular formula C₁₅H₁₆ and a molecular weight of 196.29 g/mol . Structurally, it consists of a benzene ring substituted with a benzyl group (-CH₂C₆H₅) at position 1 and an ethyl group (-C₂H₅) at position 3. This arrangement confers unique steric and electronic properties, making it distinct from simpler alkylbenzenes. The benzyl group is electron-donating due to the adjacent methylene (-CH₂-) linkage, while the ethyl group weakly activates the aromatic ring. Its applications span intermediates in organic synthesis and materials science, particularly where controlled steric bulk is required .

Properties

CAS No. |

42504-54-1 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-benzyl-3-ethylbenzene |

InChI |

InChI=1S/C15H16/c1-2-13-9-6-10-15(11-13)12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 |

InChI Key |

DITPGLQNHCMPAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Benzyl-3-ethylbenzene and structurally related benzene derivatives:

Key Findings:

Steric Effects: this compound exhibits moderate steric bulk due to the benzyl group, whereas 1-Isopropyl-3-tert-butylbenzene (C₁₃H₂₀) has highly branched substituents, making it more sterically hindered . This hindrance can limit reactivity in electrophilic substitution reactions. In contrast, 1-Cyclohexyl-3-ethylbenzene (C₁₄H₂₀) features a saturated cyclohexyl group, which is less bulky than benzyl but still influences solubility in non-polar solvents .

Electronic Effects :

- The benzyl group in this compound activates the aromatic ring more effectively than the ethyl group in Ethylbenzene (C₈H₁₀) due to conjugation through the methylene bridge .

- 1-Methoxy-3-methylbenzene (C₈H₁₀O) contains a methoxy group (-OCH₃), which is strongly electron-donating via resonance, unlike the weakly activating ethyl group .

Reactivity :

- The ethenyl (vinyl) group in 1-Ethenyl-3-ethylbenzene (C₁₀H₁₂) introduces a reactive double bond, enabling polymerization or addition reactions, which are absent in this compound .

- Brominated analogs like 1-((Benzyloxy)Methyl)-3-bromoBenzene (C₁₄H₁₃BrO) show higher reactivity in nucleophilic substitutions due to the bromine atom .

Physical Properties: Molecular weight correlates with boiling points: this compound (196.29 g/mol) has a higher boiling point than Ethylbenzene (106.16 g/mol) but lower than 1-Isopropyl-3-tert-butylbenzene (176 g/mol, estimated) . Polar substituents (e.g., methoxy in 1-Methoxy-3-methylbenzene) enhance solubility in polar solvents compared to non-polar alkyl/aryl groups .

Research Implications

This compound’s balanced steric and electronic profile makes it advantageous in synthesizing complex organic molecules, such as ligands for catalysis or monomers for polymers. In contrast, 1-Ethenyl-3-ethylbenzene is better suited for creating styrene-based copolymers , while 1-Isopropyl-3-tert-butylbenzene may serve as a steric shield in kinetic studies . Future research could explore its use in supramolecular chemistry or as a precursor for functionalized nanomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.